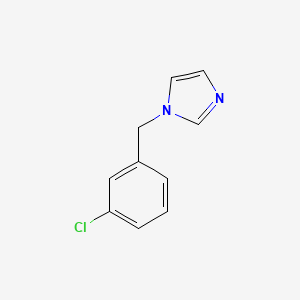

1-(3-Chlorobenzyl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorobenzyl)imidazole is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . It is a derivative of imidazole, an organic compound with the formula C3N2H4 . Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .

Synthesis Analysis

Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis, Van Leusen Three-Component Reaction, and others . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . The formation of 2-aroyl-4 (5)-arylimidazoles as side products strongly depends on the reaction conditions employed .

Molecular Structure Analysis

Imidazole is a structure that, despite being small, has unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . The vehicle mechanism can be proposed for imidazole by calculating the activation energy and by analyzing their crystal structures .

Chemical Reactions Analysis

Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .

Physical And Chemical Properties Analysis

The 1H-NMR Spectrum corresponds to the assigned structure . Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .

Aplicaciones Científicas De Investigación

Antifungal Properties

- 1-(3-Chlorobenzyl)imidazole derivatives have been studied for their potent antifungal properties. A notable compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, demonstrated high efficacy against guinea pig dermatophytosis in cream and gel formulations (Ogata et al., 1983).

Synthesis of Novel Compounds

- Research has explored the synthesis of new compounds from 1-(3-Chlorobenzyl)imidazole derivatives. The photocyclization of N,N'-bis(o-chlorobenzyl)imidazolium salts and N-(o-chlorobenzyl)imidazole in various conditions has been studied, leading to the creation of imidazo[5,1-a]isoindoles (Byun et al., 1995).

Medicinal Chemistry Developments

- Imidazole rings, including 1-(3-Chlorobenzyl)imidazole, are significant in medicinal chemistry due to their ability to bind with various enzymes and receptors, showing broad bioactivities. Imidazole-based compounds have applications in treating diseases and have potential as diagnostic agents and pathologic probes (Zhang et al., 2014).

Synthetic Methods and Applications

- Imidazoles, including 1-(3-Chlorobenzyl)imidazole derivatives, are synthesized for their antibacterial, antiviral, anti-inflammatory, and anticancer properties. They are also used as kinase inhibitors and glucagon receptor antagonists (Gurav et al., 2022).

Corrosion Inhibition

- Certain imidazole derivatives, including those related to 1-(3-Chlorobenzyl)imidazole, have been studied for their corrosion inhibition properties in metals, particularly in acidic environments. They show high efficiency in protecting metals like mild steel (Ouakki et al., 2019).

Proton-Conducting Polymer Electrolytes

- Imidazoles, including 1-(3-Chlorobenzyl)imidazole derivatives, are studied for their use in high-temperature proton-conducting polymer electrolytes, which have applications in fuel cells (Schechter & Savinell, 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Propiedades

IUPAC Name |

1-[(3-chlorophenyl)methyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARGVYVMURXBSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367308.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2367317.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367318.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2367321.png)

methanone](/img/structure/B2367326.png)

![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)